Di-tert-butyl morpholine-3,4-dicarboxylate
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Overview
Description
Di-tert-butyl morpholine-3,4-dicarboxylate is an organic compound with the molecular formula C14H25NO5. It is commonly used in organic synthesis as a temporary protective agent for protecting groups, particularly hydroxyl or amine groups . This compound is characterized by its functional groups, which make it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl morpholine-3,4-dicarboxylate can be synthesized through the reaction of morpholine derivatives with tert-butyl dicarbonate. The reaction typically involves the use of a base such as sodium bicarbonate to facilitate the formation of the desired product . The reaction conditions often include moderate temperatures and the use of organic solvents like toluene or tetrahydrofuran (THF) to dissolve the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The crude product is often purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl morpholine-3,4-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer oxygen atoms .
Scientific Research Applications
Di-tert-butyl morpholine-3,4-dicarboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of di-tert-butyl morpholine-3,4-dicarboxylate involves its ability to act as a protecting group. It temporarily masks reactive functional groups, allowing for selective reactions to occur without interference from the protected groups. The compound can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the original functional groups .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate: Similar in structure but with a methyl group at the 2-position.
N-BOC-3-hydroxymethylmorpholine-4-carboxylic acid tert-butyl ester: Another compound used as a protecting group in organic synthesis.
Uniqueness
Di-tert-butyl morpholine-3,4-dicarboxylate is unique due to its specific functional groups and its ability to act as a versatile protecting agent in various chemical reactions. Its stability and ease of removal make it a valuable reagent in synthetic chemistry .
Biological Activity
Di-tert-butyl morpholine-3,4-dicarboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including enzyme modulation, pharmacological profiles, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a morpholine ring with tert-butyl groups and carboxylate functionalities at the 3 and 4 positions. This structure contributes to its stability and selectivity in biological interactions. The molecular formula is C12H22NO4, with a molecular weight of approximately 246.31 g/mol.
Biological Activity Overview
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. Research indicates that it can modulate various biochemical pathways relevant to therapeutic applications.
Enzyme Modulation
Studies have demonstrated that this compound can effectively influence enzyme activity. For instance, it has been shown to interact with metabolic pathways associated with the central nervous system, potentially providing therapeutic effects in conditions such as anxiety and depression.
Table 1: Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
---|---|---|---|
This compound | C₁₂H₂₂N O₄ | 246.31 | Enzyme modulation |
(R)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate | C₁₃H₂₄N O₄ | 245.27 | CNS targeting |
4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate | C₁₃H₂₄N O₄ | 245.27 | Antibacterial properties |
Pharmacological Profiles
Recent studies have focused on the pharmacological profiles of derivatives of this compound. For example, a derivative was tested for anxiolytic properties using behavioral assays in mice. The results indicated that at doses of 10 mg/kg, the compound exhibited significant anxiolytic-like behavior without causing motor impairment . This suggests that this compound may engage non-benzodiazepine binding sites in the GABAergic system.
Molecular Dynamics and Docking Studies
Molecular docking studies have revealed strong binding affinities of this compound to various receptor sites involved in anxiety regulation. These studies provide insights into its mechanism of action and potential therapeutic applications .
Properties
Molecular Formula |
C14H25NO5 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
ditert-butyl morpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(16)10-9-18-8-7-15(10)12(17)20-14(4,5)6/h10H,7-9H2,1-6H3 |
InChI Key |
HKYCOWNUUZENRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1COCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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